

# A Technical Guide to the Distribution of $^{144}\text{Sm}$ in the Early Solar System

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## Compound of Interest

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This technical guide provides an in-depth analysis of the distribution of the samarium isotope  $^{144}\text{Sm}$  in the early solar system. It covers the nucleosynthetic origin of this p-process nuclide, its heterogeneous distribution in various meteorite classes, and the high-precision analytical techniques used for its measurement. This document is intended to be a comprehensive resource for researchers in cosmochemistry, planetary science, and related fields.

## Nucleosynthesis of $^{144}\text{Sm}$ : The p-Process

Samarium (Sm) has several isotopes produced through the slow (s-process) and rapid (r-process) neutron-capture processes. However, the proton-rich isotope,  $^{144}\text{Sm}$ , is a notable exception. It is exclusively synthesized through a process known as the p-process, which involves the photodisintegration of heavier seed nuclei.[1] This process is thought to occur in the high-energy environments of supernovae.[2]

The primary pathway for the formation of  $^{144}\text{Sm}$  is through a series of photon-induced neutron emissions (a gamma-neutron chain reaction) from heavier samarium isotopes, with  $^{146}\text{Sm}$  being a key seed nucleus.[3][4] At extremely high temperatures, high-energy gamma rays can knock out neutrons from the nucleus of an atom. The sequence of reactions leading to  $^{144}\text{Sm}$  can be visualized as a step-wise reduction in the neutron number of heavier isotopes.

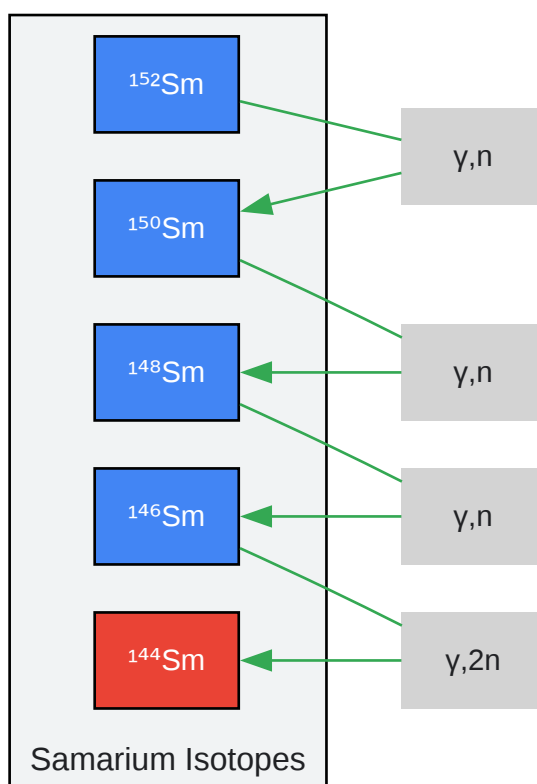


Fig. 1: Simplified p-process pathway for  $^{144}\text{Sm}$  synthesis.

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## Heterogeneous Distribution of $^{144}\text{Sm}$ in the Early Solar System

High-precision isotopic analyses of meteorites have revealed that  $^{144}\text{Sm}$  was not homogeneously distributed throughout the early solar nebula.[2] These variations, expressed as  $\mu^{144}\text{Sm}$  (the parts-per-million deviation of the  $^{144}\text{Sm}/^{152}\text{Sm}$  ratio from a terrestrial standard), provide critical insights into the mixing of materials from different stellar sources in the protoplanetary disk.

Different classes of chondritic meteorites, which are primitive remnants from the early solar system, exhibit distinct  $^{144}\text{Sm}$  signatures. Carbonaceous chondrites are generally characterized by deficits in  $^{144}\text{Sm}$ , whereas ordinary chondrites have compositions close to the terrestrial value.[2] In contrast, enstatite chondrites show a range of compositions, with some exhibiting

significant excesses of  $^{144}\text{Sm}$ .<sup>[2]</sup> This heterogeneity suggests that the carriers of p-process nuclides were not evenly mixed in the regions where these meteorite parent bodies formed.

## Data Presentation: $^{144}\text{Sm}$ Isotopic Compositions in Chondrites

The following table summarizes the  $\mu^{144}\text{Sm}$  values for various chondrite groups. The data are compiled from studies by Gannoun et al. (2011), which includes data from Carlson et al. (2007) and Boyet and Carlson (2005).

Meteorite	Type	$\mu^{144}\text{Sm}$ (ppm)	$2\sigma$ Uncertainty (ppm)	Reference
Enstatite Chondrites				
Sahara 97072	EH3	$6 \pm 6$	12	Gannoun et al. (2011)
Sahara 97096	EH3	$10 \pm 6$	12	Gannoun et al. (2011)
Sahara 97158	EH3	$11 \pm 6$	12	Gannoun et al. (2011)
Indarch	EH4	$-1 \pm 6$	12	Gannoun et al. (2011)
Abee	EH4	$-1 \pm 6$	12	Gannoun et al. (2011)
LEW 87223	EH5	$-1 \pm 6$	12	Gannoun et al. (2011)
Hvittis	EL6	$13 \pm 6$	12	Gannoun et al. (2011)
Ordinary Chondrites				
Average	OC	$-3 \pm 4$	8	Carlson et al. (2007)
Carbonaceous Chondrites				
Average	CC	$-7 \pm 4$	8	Carlson et al. (2007)
Allende	CV3	$-10 \pm 6$	12	Gannoun et al. (2011)

# Experimental Protocols for High-Precision $^{144}\text{Sm}$ Analysis

The determination of small nucleosynthetic variations in  $^{144}\text{Sm}$  requires highly precise and accurate analytical methods. Thermal Ionization Mass Spectrometry (TIMS) is a commonly employed technique for this purpose, necessitating a meticulous chemical separation process to isolate samarium from the meteorite sample matrix and eliminate isobaric interferences.[\[5\]](#)

A recently developed procedure by Frossard et al. (2024) outlines a comprehensive four-step chemical separation scheme for the analysis of samarium and neodymium from the same sample digest, which is particularly valuable for precious and limited meteorite samples.

## Sample Digestion and Chemical Separation

- **Sample Digestion:** A powdered meteorite sample (typically >1 g for high-precision  $^{144}\text{Sm}$  analysis) is digested using a mixture of hydrofluoric (HF) and nitric ( $\text{HNO}_3$ ) acids in a high-pressure vessel.
- **Iron and Matrix Removal:** The digested sample solution undergoes a multi-stage ion-exchange chromatography process.
  - **Step 1 (Fe Removal):** The sample is loaded onto an anion-exchange resin (e.g., AG1-X8) to separate iron from the rest of the sample matrix.[\[5\]](#)
  - **Step 2 (REE Separation):** The fraction containing the Rare Earth Elements (REEs) is then passed through a TRU-Spec resin, which isolates the REEs from other matrix elements.[\[5\]](#)
- **Sm and Nd Separation:** A DGA (N,N,N',N'-tetraoctyl-diglycolamide) resin is used to separate samarium from neodymium and other REEs. This step is critical for avoiding isobaric interference from  $^{144}\text{Nd}$  on  $^{144}\text{Sm}$  during mass spectrometric analysis.[\[5\]](#)
- **Sm Purification:** The samarium fraction is further purified using another DGA resin column to ensure complete removal of any remaining interfering elements.[\[5\]](#)

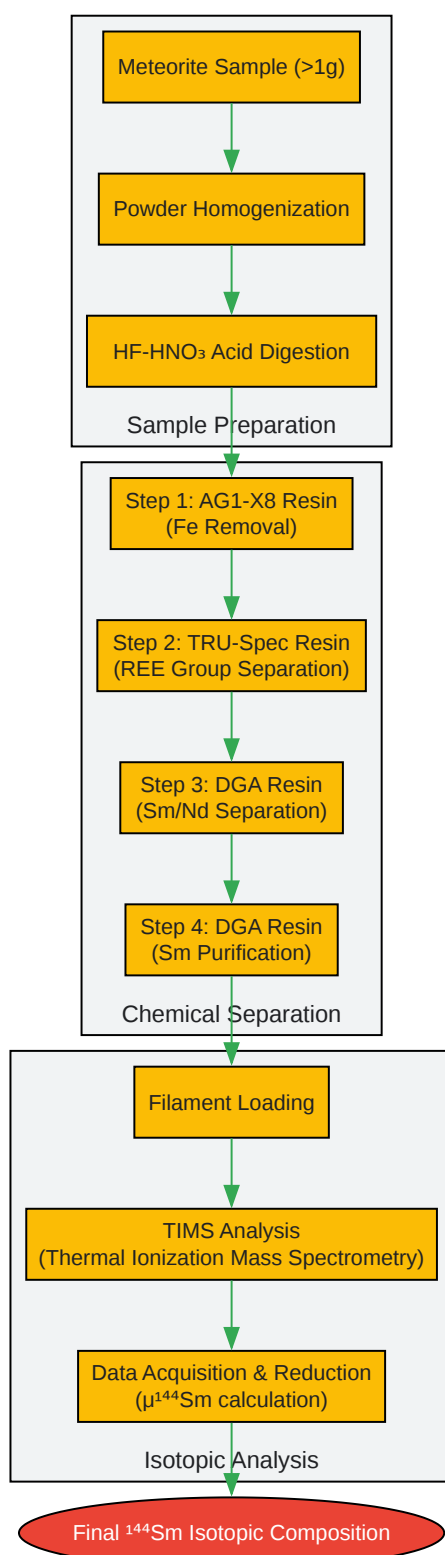


Fig. 2: Experimental workflow for high-precision  $^{144}\text{Sm}$  analysis.

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Fig. 2: Experimental workflow for high-precision  $^{144}\text{Sm}$  analysis.

## Mass Spectrometry

The purified samarium fraction is loaded onto a rhenium (Re) filament for analysis in a TIMS instrument. The sample is heated to high temperatures, causing ionization of the samarium atoms. The resulting ions are then accelerated into a magnetic field, which separates them based on their mass-to-charge ratio. Highly sensitive detectors (Faraday cups) are used to measure the ion beams of the different samarium isotopes simultaneously. The measured isotope ratios are then corrected for instrumental mass fractionation and normalized to a terrestrial standard to calculate the  $\mu^{144}\text{Sm}$  value.[5]

## Conclusion

The study of  $^{144}\text{Sm}$  distribution in early solar system materials provides a unique window into the p-process nucleosynthesis in stars and the subsequent mixing of stellar ejecta in the solar nebula. The observed isotopic heterogeneities among different chondrite groups underscore the incomplete homogenization of the protoplanetary disk. Continued high-precision measurements of  $^{144}\text{Sm}$  and other p-process nuclides in a wider range of meteorites, including samples returned from asteroids, will further refine our understanding of the building blocks of our solar system.

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